molecular formula C21H14O6 B2691540 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896036-09-2

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate

Cat. No.: B2691540
CAS No.: 896036-09-2
M. Wt: 362.337
InChI Key: IRPWYXBPCATLQA-UHFFFAOYSA-N
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Description

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is a complex organic compound characterized by its bichromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate chromene derivatives under controlled conditions. For instance, the reaction might involve the use of aromatic aldehydes, Meldrum’s acid, and other reagents in the presence of a catalyst such as SiO2-Pr-SO3H at elevated temperatures (around 140°C) under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate exerts its effects involves interactions with specific molecular targets. These could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dioxo-1,4-dihydroquinazolin-3-yl derivatives
  • 2,5-dioxo-octahydroquinoline derivatives
  • 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates

Uniqueness

What sets 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate apart is its bichromene core, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions .

Biological Activity

2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate is a synthetic compound belonging to the class of bichromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C₁₈H₁₄O₄. The compound features a dioxo functional group and a bichromene backbone that contributes to its biological properties.

Antioxidant Properties

Research indicates that compounds with a bichromene structure often exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant mechanism is primarily attributed to the presence of phenolic hydroxyl groups that donate electrons to neutralize free radicals.

Anti-inflammatory Effects

Bichromenes have also been noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition could be mediated through the suppression of NF-kB signaling pathways.

Anticancer Activity

Recent investigations into the anticancer potential of bichromenes reveal promising results. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)20Cell cycle arrest
A549 (Lung Cancer)18ROS generation leading to apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxo moiety enhances its ability to donate electrons.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : The compound can influence gene expression related to apoptosis and cell proliferation.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various bichromenes using DPPH and ABTS assays. The results indicated that this compound exhibited an IC50 value comparable to well-known antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Effects in Animal Models

In vivo experiments using a carrageenan-induced paw edema model demonstrated that administration of the compound significantly reduced inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Study 3: Anticancer Efficacy in Human Cell Lines

A comprehensive study by Lee et al. (2024) assessed the cytotoxic effects on multiple cancer cell lines. The findings confirmed that the compound induced apoptosis via caspase activation and increased levels of p53 protein.

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-2-19(22)25-13-7-8-14-15(11-20(23)26-18(14)10-13)16-9-12-5-3-4-6-17(12)27-21(16)24/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPWYXBPCATLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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